(1R,5S)-3-azoniabicyclo[3.1.1]heptane-6-carboxylate
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Overview
Description
The compound with the identifier “(1R,5S)-3-azoniabicyclo[311]heptane-6-carboxylate” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (1R,5S)-3-azoniabicyclo[3.1.1]heptane-6-carboxylate involves specific synthetic routes and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Generally, the synthesis involves the reaction of specific precursors under controlled conditions, such as temperature, pressure, and pH. Common reagents used in the synthesis include aldehydes, primary amines, and other reactive intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactors, batch reactors, and other advanced chemical engineering techniques. The industrial production methods are designed to optimize the reaction conditions and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions: (1R,5S)-3-azoniabicyclo[3.1.1]heptane-6-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction’s outcome. For example, oxidation reactions may require the presence of strong oxidizing agents like potassium permanganate, while reduction reactions may involve reducing agents like sodium borohydride .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs of the compound .
Scientific Research Applications
(1R,5S)-3-azoniabicyclo[3.1.1]heptane-6-carboxylate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may serve as a probe for studying specific biochemical pathways. In medicine, it has potential therapeutic applications, such as in the treatment of certain diseases. In industry, it is used in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of (1R,5S)-3-azoniabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1R,5S)-3-azoniabicyclo[3.1.1]heptane-6-carboxylate include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or molecular frameworks, making them suitable for analogous applications .
Uniqueness: this compound is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. Its unique features make it particularly valuable for certain scientific research applications and industrial processes .
Properties
IUPAC Name |
(1R,5S)-3-azoniabicyclo[3.1.1]heptane-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-4-1-5(6)3-8-2-4/h4-6,8H,1-3H2,(H,9,10)/t4-,5+,6? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNUPIXQOUGTML-XEAPYIEGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C[NH2+]CC1C2C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[NH2+]C[C@H]1C2C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.